molecular formula C17H19N5O6 B123639 8-(Benzyloxy)guanosine CAS No. 3868-36-8

8-(Benzyloxy)guanosine

Cat. No. B123639
CAS RN: 3868-36-8
M. Wt: 389.4 g/mol
InChI Key: RNSGUQLXDMZREX-SDBHATRESA-N
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Description

8-(Benzyloxy)guanosine is a modified nucleoside derivative where a benzyloxy group is introduced at the 8th position of the guanine base in guanosine. This modification is significant because it can alter the physicochemical and biological properties of nucleic acids. The presence of bulky substituents like the benzyloxy group at the 8th position is known to influence the conformation of the N-glycoside bond, which can have implications for the structure and function of RNA and DNA molecules .

Synthesis Analysis

The synthesis of 8-substituted guanosine derivatives, including 8-(benzyloxy)guanosine, involves chemical modifications to the guanine base. While the specific synthesis of 8-(benzyloxy)guanosine is not detailed in the provided papers, similar compounds have been synthesized and incorporated into oligonucleotides for various studies. For instance, 8-substituted guanosine derivatives have been synthesized to investigate their potential as inducers of differentiation in erythroleukemia cells . Additionally, the synthesis of a guanosine derivative with a photoswitching property, 8-styryl-2'-deoxyguanosine, has been reported, which demonstrates the feasibility of synthesizing 8-substituted guanosine analogs .

Molecular Structure Analysis

The molecular structure of 8-(benzyloxy)guanosine is characterized by the presence of a benzyloxy group attached to the 8th carbon of the guanine base. This modification can induce a syn conformation of the N-glycoside bond, which is different from the anti conformation typically found in Watson-Crick base pairing in RNA. The syn conformation can have significant effects on the nucleic acid's structure, as seen in the crystal structure analysis of a related compound, 8-(8-guanosyl)guanosine, which also adopts a syn conformation .

Chemical Reactions Analysis

The introduction of the benzyloxy group at the 8th position of guanosine can affect the chemical reactivity of the nucleoside. For example, the electron-donating nature of the methoxy and benzyloxy substituents has been shown to decrease the rate of depurination in monomers, which suggests that 8-(benzyloxy)guanosine could have enhanced stability against depurination . Additionally, the reactivity of guanosine derivatives with electrophiles has been studied, as seen in the reaction of guanosine with a carcinogenic electrophile, resulting in substitution at the 8th position .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-(benzyloxy)guanosine are influenced by the benzyloxy substituent. The modified nucleoside has been shown to decrease the thermodynamic stability of RNA duplexes when incorporated into oligoribonucleotides. This decrease in stability is attributed to the bulky substituent disrupting the natural base pairing and stacking interactions within the RNA duplex . Furthermore, the presence of 8-substituted guanosine derivatives has been observed to decrease mismatch discrimination, which could have implications for the fidelity of nucleic acid interactions .

Scientific Research Applications

Differentiation of Erythroleukemia Cells

8-Substituted guanosine derivatives, such as 8-(Benzyloxy)guanosine, have been explored for their potential in inducing differentiation in Friend murine erythroleukemia cells. These compounds can convert leukemia cells into end-stage differentiated cells, indicating a potential therapeutic application in leukemia treatment (Lin, Cheng, Ishiguro, & Sartorelli, 1985).

Influence on RNA Duplex Stability

Studies involving the incorporation of 8-(Benzyloxy)guanosine into oligoribonucleotides show that it influences the thermodynamic stability of RNA duplexes. This modification leads to decreased stability and discrimination of mismatches in RNA structures (Baranowski, Kotkowiak, Kierzek, & Pasternak, 2015).

Synthesis of Nucleoside-Carbohydrate Hybrids

8-(Benzyloxy)guanosine plays a role in the synthesis of novel nucleoside-carbohydrate hybrids. These compounds are important in developing antiviral, antibiotic, antitumor, and antifungal agents. The synthesis process involves creating a glycosidic bond between the 8-position of guanosine and a carbohydrate moiety (Stansfield, Kanamori, & Sugimura, 1999).

Photosensitized Oxidation Studies

Research involving 8-(13)C-labeled guanosine derivatives, including 8-(Benzyloxy)guanosine, focuses on understanding the photosensitized oxidation process. This research is crucial for elucidating the mechanisms of oxidative stress and DNA damage (Kang & Foote, 2002).

Fluorescent Probes in DNA Studies

Modified guanosines, like 8-(Benzyloxy)guanosine, are used as fluorescent probes in studying DNA structures, particularly in G-quadruplexes and duplex DNA. These probes help in understanding the folding and stability of complex DNA structures (Dumas & Luedtke, 2011).

Detection of Oxidative DNA Damage

8-(Benzyloxy)guanosine derivatives are utilized in detecting oxidative DNA damage, such as in the identification of 8-oxoguanosine. This is important in understanding and diagnosing conditions related to oxidative stress (Nakagawa, Ono, Tsujimoto, Li, & Sasaki, 2006).

Future Directions

8-(Benzyloxy)guanosine could be a powerful tool for changing the physicochemical and biological properties of DNA or RNA . Future research could focus on its potential applications in disease study and treatment.

properties

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O6/c18-16-20-13-10(14(26)21-16)19-17(27-7-8-4-2-1-3-5-8)22(13)15-12(25)11(24)9(6-23)28-15/h1-5,9,11-12,15,23-25H,6-7H2,(H3,18,20,21,26)/t9-,11-,12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSGUQLXDMZREX-SDBHATRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=NC3=C(N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Benzyloxy)guanosine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(Benzyloxy)guanosine
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8-(Benzyloxy)guanosine
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8-(Benzyloxy)guanosine

Citations

For This Compound
5
Citations
TS Lin, JC Cheng, K Ishiguro… - Journal of medicinal …, 1985 - ACS Publications
A variety of 8-substituted guanosine and 2'-deoxyguanosine derivatives were synthesized and tested as inducers of the differentiation of Friend murine erythroleukemia cells in culture. …
Number of citations: 116 pubs.acs.org
C Sheu, CS Foote - Journal of the American Chemical Society, 1993 - ACS Publications
Photodynamic action (the damage caused by photosensitizers upon exposure to visible light and air to organisms, cells, and biomolecules) has been studied extensively. 1-12 …
Number of citations: 129 pubs.acs.org
C Sheu, CS Foote - Journal of the American Chemical Society, 1995 - ACS Publications
… To a solution of anhydrous 8-benzyloxy guanosine (dried by heating over phosphorus pentoxide in vacuo at 56 C for 2 h before use, 1.95 g, 5.02 mmol) and imidazole (3.40 g, 50.0mmol…
Number of citations: 168 pubs.acs.org
TS Lin, JC Cheng, K Ishiguro… - Journal of medicinal …, 1985 - ACS Publications
Several antimetabolites have been demonstrated to have the capacity to initiate differentiation in vitro of a variety of leukemic celllines. To explore the structural requirements for this …
Number of citations: 27 pubs.acs.org
BP Cho, FF Kadlubar, SJ Culp… - Chemical Research in …, 1990 - ACS Publications
The favored tautomeric and ionic structures were examined for the oxidative DNA damage adduct 8-hydroxy-2'-deoxyguanosine and its RNA analogue 8-hydroxyguanosine by 15 3** N …
Number of citations: 88 pubs.acs.org

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